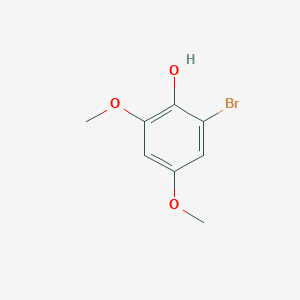
2-Bromo-4,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and two methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethoxyphenol typically involves the bromination of 4,6-dimethoxyphenol. One common method includes the use of bromine in an inert solvent under controlled conditions to ensure selective bromination at the desired position on the phenol ring . The reaction is usually carried out at low temperatures to minimize side reactions and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes, where the reactants are accurately measured and mixed before being added to a reactor. This method helps in achieving high selectivity and yield by reducing side reactions and optimizing reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products may include various substituted phenols depending on the nucleophile used.
Oxidation: Oxidized products like quinones or other oxygenated derivatives.
Reduction: Reduced products with modified phenolic groups or dehalogenated compounds.
Scientific Research Applications
2-Bromo-4,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or modulation of biological pathways.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethoxyphenol involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzymes by interacting with their active sites or modulate biological pathways by affecting signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylaniline: Shares the bromine substitution but differs in the presence of methyl groups instead of methoxy groups.
4-Bromo-2,5-dimethoxyphenethylamine: Contains similar methoxy groups but has a different core structure and additional functional groups.
2,6-Dimethoxyphenol: Lacks the bromine atom but has similar methoxy groups, making it a useful comparison for studying the effects of bromination.
Uniqueness
2-Bromo-4,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9BrO3 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-bromo-4,6-dimethoxyphenol |
InChI |
InChI=1S/C8H9BrO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3 |
InChI Key |
DDGDLIFRYYVSJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















